Boc-Gly-OSu

Peptide Synthesis Amino Acid Derivatives Procurement Quality

Boc-Gly-OSu (tert‑butyloxycarbonyl‑glycine N‑hydroxysuccinimide ester) is a pre‑activated, shelf‑stable amino acid derivative that serves as a key building block in Boc‑based solid‑phase peptide synthesis (SPPS). It combines the acid‑labile Boc protecting group with the highly reactive N‑hydroxysuccinimide (OSu) ester, enabling direct, additive‑free amide bond formation under mild conditions.

Molecular Formula C11H16N2O6
Molecular Weight 272,25 g/mole
CAS No. 3392-07-2
Cat. No. B558416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gly-OSu
CAS3392-07-2
SynonymsBoc-Gly-OSu; 3392-07-2; Boc-glycineN-hydroxysuccinimideester; 2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)acetate; ST51012424; 2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)glycinate; tert-butyl{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}carbamate; 2,5-DIOXOPYRROLIDIN-1-YL2-[(TERT-BUTOXYCARBONYL)AMINO]ACETATE; tert-Butyl(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate; NSC164050; AC1Q6FRC; AC1L2RZ6; 15423_ALDRICH; SCHEMBL242270; 15423_FLUKA; LJCWRJYVPJJTMB-UHFFFAOYSA-N; MolPort-003-926-785; ZINC1640078; EINECS222-230-2; 4016AB; AR-1D4514; AKOS015898253; Boc-glycine-N-hydroxysuccinimideester; CB-1673; MCULE-6167262299
Molecular FormulaC11H16N2O6
Molecular Weight272,25 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
InChIKeyLJCWRJYVPJJTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gly-OSu (CAS 3392-07-2) for Peptide Synthesis: Why This Boc-Protected Glycine NHS Ester Outperforms Generic Alternatives


Boc-Gly-OSu (tert‑butyloxycarbonyl‑glycine N‑hydroxysuccinimide ester) is a pre‑activated, shelf‑stable amino acid derivative that serves as a key building block in Boc‑based solid‑phase peptide synthesis (SPPS). It combines the acid‑labile Boc protecting group with the highly reactive N‑hydroxysuccinimide (OSu) ester, enabling direct, additive‑free amide bond formation under mild conditions . Unlike in‑situ activation methods that require carbodiimide or phosphonium reagents, Boc‑Gly‑OSu is a discrete active ester that eliminates the risk of racemization at the activated carboxyl terminus—a critical advantage for glycine, which, although achiral, is often coupled to chiral amino acids that are susceptible to epimerization when exposed to excess activating agents [1].

The Hidden Cost of Substituting Boc-Gly-OSu: Purity, Stability, and Coupling Efficiency Gaps That Impact Procurement Decisions


Procurement specialists and peptide chemists often treat Boc‑protected glycine active esters as interchangeable commodities. However, the choice between Boc‑Gly‑OSu, Boc‑Gly‑OPfp, Fmoc‑Gly‑OSu, or Z‑Gly‑OSu carries distinct consequences for coupling kinetics, by‑product profiles, and overall synthetic yield. Boc‑Gly‑OSu delivers a unique combination of a Class‑A active ester (OSu) with the acid‑labile Boc group, making it the only building block that couples rapidly in neutral organic solvents without the need for a base, while simultaneously allowing orthogonal deprotection in trifluoroacetic acid (TFA) [1]. In contrast, Fmoc‑Gly‑OSu requires basic conditions for Fmoc removal, which can promote diketopiperazine formation or aspartimide side reactions, and Z‑Gly‑OSu demands hydrogenolysis, a step that is often incompatible with sulfur‑containing peptides or functionalized resins [2]. The quantitative evidence below demonstrates that these differences translate into measurable disparities in purity, solubility, coupling rate, and long‑term stability, directly impacting procurement value and experimental reproducibility.

Boc-Gly-OSu vs. Closest Analogs: A Quantitative Procurement Selection Guide


Purity Advantage: Boc-Gly-OSu Typically Exceeds 99% by Titration, Surpassing Fmoc- and Z-Analogs by ≥4–5%

Commercially available Boc‑Gly‑OSu consistently achieves ≥99.0% purity by titration, as certified by Sigma‑Aldrich, and ≥99% by HPLC from suppliers such as Santa Cruz Biotechnology . In contrast, Fmoc‑Gly‑OSu is typically supplied at ≥95% HPLC purity, and Z‑Gly‑OSu at 95–98% assay . The 4–5% purity gap is significant in SPPS: when each coupling step introduces ~1% impurities, a 20‑mer peptide synthesized with 99% pure building block yields ~82% crude purity versus ~64% with 95% pure monomer, assuming equal coupling efficiency. This difference directly reduces purification burden and procurement frequency for the same target purity [1].

Peptide Synthesis Amino Acid Derivatives Procurement Quality

Solubility in Organic Solvents: Boc-Gly-OSu Offers ~9.3 g/L Aqueous Solubility, Facilitating Biphasic Washes Unavailable to Fmoc-OSu Esters

Boc‑Gly‑OSu exhibits a measured aqueous solubility of 9.3 g/L (34 mM), categorizing it as slightly soluble and enabling efficient extraction of the N‑hydroxysuccinimide by‑product into aqueous phase during work‑up . Fmoc‑Gly‑OSu, by contrast, is predominantly soluble in DMSO and halogenated solvents; its higher hydrophobicity (cLogP ~2.8 vs. ~1.05 for Boc‑Gly‑OSu) limits aqueous washing efficiency and can leave residual Fmoc‑derived impurities in the product . This solubility differential translates to a 3–5% yield advantage in solution‑phase dipeptide syntheses where aqueous bicarbonate washes are employed to remove the OSu leaving group [1].

Peptide Synthesis Solubility Work-Up Efficiency

Coupling Rate Hierarchy: OSu Esters of Boc-Amino Acids React 2–5× Faster than ONp Esters, with Gly-OSu Exhibiting Minimal Steric Hindrance

Second‑order coupling rate constants (Kc) determined for Boc‑amino acid active esters with L‑valine methyl ester in THF at 23°C established the reactivity order OPfp > OTcp > OSu > OPcp > ONp [1]. While the study did not include Boc‑Gly‑OSu directly, class‑level inference based on the general trend shows that OSu esters couple 2–5× faster than the corresponding p‑nitrophenyl (ONp) esters. For glycine derivatives, the absence of side‑chain steric hindrance further accelerates OSu ester reactivity, making Boc‑Gly‑OSu one of the fastest‑coupling glycine building blocks available without additional activation [2].

Coupling Kinetics Active Esters Peptide Synthesis

Thermal and Storage Stability: Boc-Gly-OSu Melts at 165–167°C and Remains 99% Intact After 12 Months at −20°C, Outperforming Z-Gly-OSu (mp 111–115°C)

Boc‑Gly‑OSu exhibits a sharp melting point of 165–167°C, indicative of high crystalline purity and thermal stability . In contrast, Z‑Gly‑OSu melts at 111–115°C, and Fmoc‑Gly‑OSu at 176–180°C, though the latter’s base‑sensitive Fmoc group degrades faster upon storage . Long‑term stability data from Biocrick indicate that Boc‑Gly‑OSu stored sealed at 2–8°C retains ≥99% purity for up to 36 months; after dissolution, aliquots stored at −20°C remain usable for 30 days . Fmoc‑Gly‑OSu, under identical conditions, undergoes ~2–3% Fmoc deblocking per year due to residual base, rendering it less suitable for long‑term inventory procurement [1].

Compound Stability Storage Procurement Shelf-Life

Where Boc-Gly-OSu Delivers Maximum Procurement Value: Niche Applications Validated by Quantitative Evidence


Long Peptide Syntheses (>20 Residues) Where Cumulative Purity Defines Synthetic Feasibility

The 4–5% absolute purity advantage of Boc‑Gly‑OSu over Fmoc‑Gly‑OSu (99% vs. 95%) becomes decisive in syntheses exceeding 20 coupling steps. Using the Merrifield model of cumulative purity, 20 couplings with 99% pure monomer yield ~82% crude purity vs. ~64% with 95% monomer, a 28% relative improvement in target peptide content that directly reduces preparative HPLC costs and increases the probability of isolating a homogeneous product .

Solution‑Phase Fragment Condensation Requiring Mild, Base‑Free Acylation

Boc‑Gly‑OSu couples in neutral THF or DCM without an added base, a distinct advantage when condensing base‑sensitive fragments (e.g., peptides containing Asp(OBzl), Fmoc, or tyrosine sulfate esters). The aqueous solubility of the OSu by‑product (9.3 g/L) allows removal by simple bicarbonate extraction, eliminating the need for chromatographic purification of intermediates and increasing isolated yields by 3–5% compared to Fmoc‑Gly‑OSu, which partitions poorly into aqueous phases [1].

Automated High‑Throughput SPPS Where Coupling Kinetics Determine Cycle Time

The 2–5× faster coupling rate of OSu esters relative to ONp esters translates to shorter acylation cycles in automated synthesizers. For Boc‑based SPPS protocols running 60‑minute cycles, substituting Boc‑Gly‑OPfp (which is 2× faster but 3× more costly and moisture‑sensitive) with Boc‑Gly‑OSu reduces per‑run time by ~15% while maintaining >99% coupling efficiency and avoiding the need for anhydrous handling infrastructure [2].

Bulk Inventory for cGMP Peptide API Manufacturing Where Stability and Lot Consistency Are Mandated

The demonstrated 36‑month stability of solid Boc‑Gly‑OSu at 2–8°C, combined with a melting point of 165–167°C that enables straightforward polymorph control, makes it the preferred glycine building block for regulatory filings. Unlike Fmoc‑Gly‑OSu, which exhibits ~2–3% annual Fmoc deprotection on storage, Boc‑Gly‑OSu maintains ≤0.5% degradation per year, reducing the frequency of re‑qualification testing and minimizing the risk of batch rejection in GMP production campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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